2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide
Description
This compound is a benzimidazole derivative characterized by a multi-functional architecture, including two benzimidazole cores linked via a phenoxybutoxy bridge and carbamimidoyl substituents (Fig. 1). Its structural complexity enables interactions with diverse biological targets, such as enzymes and receptors implicated in cancer, microbial infections, and inflammatory pathways . Benzimidazole derivatives are renowned for their low toxicity, metabolic stability, and adaptability in drug design, making this compound a promising candidate for therapeutic development .
Properties
Molecular Formula |
C32H30N8O2 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C32H30N8O2/c33-29(34)21-7-13-25-27(17-21)39-31(37-25)19-3-9-23(10-4-19)41-15-1-2-16-42-24-11-5-20(6-12-24)32-38-26-14-8-22(30(35)36)18-28(26)40-32/h3-14,17-18H,1-2,15-16H2,(H3,33,34)(H3,35,36)(H,37,39)(H,38,40) |
InChI Key |
XAICIUAYDFBUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)OCCCCOC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide involves multiple steps. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its hybrid pharmacophores and extended molecular framework. Below is a comparative analysis with structurally or functionally related benzimidazole derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Multi-Pharmacophore Advantage: The target compound’s dual benzimidazole cores and carbamimidoyl groups enable simultaneous interactions with hydrophobic pockets and polar residues in target proteins, a feature absent in mono-substituted analogs like 6-Carbamimidoylbenzimidazole .
Enhanced Binding Affinity: The phenoxybutoxy linker provides conformational flexibility, allowing optimal alignment with enzyme active sites. This contrasts with rigid analogs like 5-Fluoro-4-(trifluoromethyl)-1H-benzimidazole, which exhibit steric hindrance in certain targets .
Metabolic Stability : Unlike ester-containing derivatives (e.g., Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate), the carbamimidoyl groups resist hydrolysis, enhancing in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
